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Compound of Interest

Compound Name: Spiromesifen Metabolite M01

CAS No.: 148476-30-6

Cat. No.: B569113

Get Quote

Spiromesifen is a potent insecticide and acaricide belonging to the spirocyclic tetronic acid class of chemicals.[1] Its mode of action involves the inhib

of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis, which disrupts the growth and development of target pests like whiteflies and

mites.[1] In biological systems and the environment, Spiromesifen undergoes rapid transformation. The primary and most significant step in this

biotransformation is the cleavage of its dimethylbutyrate ester group, yielding its major metabolite, Spiromesifen Metabolite M01, also known as

Spiromesifen-enol (Sp-enol).[2]

This guide offers a detailed examination of the chemical and physical properties of Spiromesifen-enol (M01). As the principal residue found in crops, s

and water following the application of the parent compound, a thorough understanding of M01's characteristics is paramount for researchers in

environmental science, toxicology, and regulatory affairs.[3][4] This document provides field-proven analytical methodologies, explains the causality

behind experimental design, and adheres to the principles of scientific integrity for professionals engaged in residue analysis and risk assessment.

Chemical Identity and Physicochemical Properties
Spiromesifen-enol is a stable butenolide compound. Its core structure consists of a 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one moiety substituted with a

2,4,6-trimethylphenyl (mesityl) group. This enol metabolite is the definitive analyte in many residue studies, as the parent ester is often fully hydrolyze

during sample work-up or as a result of metabolic processes.[5]

Data Summary: Spiromesifen Metabolite M01 Properties
The following table summarizes the key chemical identifiers and physicochemical properties of Spiromesifen-enol. It is important to note that while so

experimental data is available, certain values are derived from predictive models.
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Property Value Source(s)

IUPAC Name
4-hydroxy-3-(2,4,6-trimethylphenyl)-1-

oxaspiro[4.4]non-3-en-2-one
[6][7]

Synonyms
Spiromesifen-enol, Spiromesifen-alcohol, 3-Mesityl-

2-oxo-1-oxaspiro(4.4)non-3-en-4-ol
[2][6]

CAS Number 148476-30-6 [6][8][9]

Molecular Formula C₁₇H₂₀O₃ [8][9]

Molecular Weight 272.34 g/mol [8][9]

Appearance White to Off-white Solid [6][7]

Melting Point
>190°C (decomposition) to ~253-258°C

(decomposition). Note: Sources report a range.
[6][7]

Boiling Point 478.9 ± 45.0 °C (Predicted) [7]

Density 1.20 ± 0.1 g/cm³ (Predicted) [7]

Solubility
Slightly soluble in DMSO and Methanol. Precise

water solubility data is not publicly available.
[6][7]

InChI Key UWNPKBJDSGDYAU-UHFFFAOYSA-N [7]

Metabolic Formation Pathway
The conversion of Spiromesifen to Spiromesifen-enol (M01) is a straightforward hydrolysis reaction. This process can be mediated by enzymes in pla

and animals or occur abiotically in the environment, particularly in water.[3][10] The reaction involves the cleavage of the ester bond, releasing the act

enol moiety and 3,3-dimethylbutyric acid.
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Caption: Metabolic hydrolysis of Spiromesifen to its primary metabolite, M01.

Analytical Methodology for Quantification in Environmental Matrices
The accurate quantification of Spiromesifen-enol is critical for regulatory compliance and environmental monitoring. The standard and most robust

approach is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[5][8] The following

protocol is a synthesis of validated methods published by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the analysis of M

in water.[8]

Experimental Protocol: Analysis of Spiromesifen-enol in Water by LC-MS/MS
This protocol outlines a direct injection method, suitable for clean water matrices, that provides high throughput and minimizes sample manipulation.
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1. Preparation of Standards and Reagents:

Reagents: Use Optima-grade or equivalent acetonitrile, formic acid, and water.

Primary Stock Solution (100 µg/mL): Accurately weigh ~10 mg of certified Spiromesifen-enol reference standard into a 100 mL volumetric flask.

Dissolve and bring to volume with acetonitrile. This solution should be stored at -20°C.

Internal Standard (IS) Stock Solution: Prepare a stock solution of an isotopically labeled analog (e.g., Spiromesifen-enol-d₃) in the same manner. T

use of a stable isotope-labeled internal standard is the cornerstone of a self-validating system, as it co-elutes with the analyte and experiences

identical matrix effects and ionization suppression/enhancement, ensuring the highest accuracy.[8]

Working & Calibration Standards: Prepare a series of mixed secondary standards by diluting the primary stock solutions with 0.05% formic acid in

water. A typical calibration curve might range from 0.1 ng/mL to 50 ng/mL, with the internal standard concentration held constant across all standard

and samples.

2. Sample Preparation:

For surface or groundwater samples, minimal preparation is needed. Aliquot 500 µL of the water sample into a 2 mL HPLC vial.

Add a fixed volume (e.g., 50 µL) of the internal standard working solution to the vial.

Add 450 µL of 0.05% formic acid in water to bring the total volume to 1 mL.

Cap the vial and vortex thoroughly. The sample is now ready for analysis.

3. LC-MS/MS Instrumentation and Conditions:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is effective for separation.[8]

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

Flow Rate: 0.4 mL/min.

Injection Volume: 10 µL.

MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both the native analyte and the internal standard—one for

quantification and one for confirmation. This dual-transition monitoring is a key part of the method's trustworthiness, confirming analyte identity and

preventing false positives.

4. Data Analysis and Quality Control:

Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration

standards. Apply a linear regression to determine the concentration in the unknown samples.

Validation: The method's validity is confirmed by analyzing quality control (QC) samples at low, medium, and high concentrations alongside the

unknown samples. Acceptance criteria typically require QC results to be within ±20% of the nominal value. Recovery experiments, where a known

amount of analyte is spiked into a blank matrix, should yield recoveries between 70-120%.[10]

Rationale Behind Experimental Choices
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Acidified Mobile Phase: Formic acid is added to the mobile phase to ensure the enol group of M01 remains protonated. This improves

chromatographic peak shape on reverse-phase columns and promotes consistent and efficient ionization in the ESI source.

Reverse-Phase Chromatography: The C18 stationary phase provides effective retention for the moderately nonpolar Spiromesifen-enol molecule,

separating it from more polar matrix components.

Tandem Mass Spectrometry (MS/MS): MS/MS is chosen for its exceptional selectivity and sensitivity. It filters for a specific parent ion (precursor) an

then fragments it, filtering again for a specific product ion. This process virtually eliminates matrix interference, allowing for accurate quantification a

very low levels (parts per billion or lower).[5][8]

Analytical Workflow Diagram
Caption: Workflow for the analysis of Spiromesifen-enol in water samples.

Toxicological and Environmental Significance
Toxicological assessments have generally concluded that the toxicity of Spiromesifen-enol (M01) and other major metabolites is covered by the

comprehensive studies conducted on the parent compound, Spiromesifen.[2] However, M01 exhibits greater persistence and mobility in the environm

compared to the parent molecule.[11] Regulatory agencies have classified Spiromesifen-enol as toxic to aquatic life with long-lasting effects, making 

monitoring in environmental compartments essential for ecological risk assessment.[9] Its detection in soil and water systems confirms its role as a ke

terminal residue of Spiromesifen use.[3]

Conclusion
Spiromesifen Metabolite M01 (Spiromesifen-enol) is the central compound in the environmental fate and residue profile of the pesticide Spiromesife

Its chemical properties are defined by its stable spirocyclic keto-enol structure. While comprehensive experimental data on all its physicochemical

properties remain limited, robust and validated analytical methods, primarily based on LC-MS/MS, have been established for its precise quantification

diverse and complex matrices. These self-validating methods, employing internal standards and rigorous quality control, are indispensable tools for

researchers, enabling accurate risk assessment and ensuring environmental safety.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals,

empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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